molecular formula C13H7F3N2O2 B12612330 1-Nitro-7-(trifluoromethyl)-9h-carbazole CAS No. 872604-08-5

1-Nitro-7-(trifluoromethyl)-9h-carbazole

Katalognummer: B12612330
CAS-Nummer: 872604-08-5
Molekulargewicht: 280.20 g/mol
InChI-Schlüssel: REVDSSMTIYXANU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nitro-7-(trifluoromethyl)-9h-carbazole is a complex organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a carbazole core. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-7-(trifluoromethyl)-9h-carbazole typically involves multi-step organic reactions. One common method includes the nitration of 7-(trifluoromethyl)-9h-carbazole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Nitro-7-(trifluoromethyl)-9h-carbazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with a catalyst, tin(II) chloride.

    Nucleophiles: Amines, thiols, or other nucleophilic species.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 1-Amino-7-(trifluoromethyl)-9h-carbazole.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the carbazole core.

Wissenschaftliche Forschungsanwendungen

1-Nitro-7-(trifluoromethyl)-9h-carbazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism of action of 1-Nitro-7-(trifluoromethyl)-9h-carbazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

    1-Nitro-9h-carbazole: Lacks the trifluoromethyl group, which can significantly alter its chemical and physical properties.

    7-(Trifluoromethyl)-9h-carbazole:

Uniqueness: 1-Nitro-7-(trifluoromethyl)-9h-carbazole is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

872604-08-5

Molekularformel

C13H7F3N2O2

Molekulargewicht

280.20 g/mol

IUPAC-Name

1-nitro-7-(trifluoromethyl)-9H-carbazole

InChI

InChI=1S/C13H7F3N2O2/c14-13(15,16)7-4-5-8-9-2-1-3-11(18(19)20)12(9)17-10(8)6-7/h1-6,17H

InChI-Schlüssel

REVDSSMTIYXANU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC3=C2C=CC(=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.